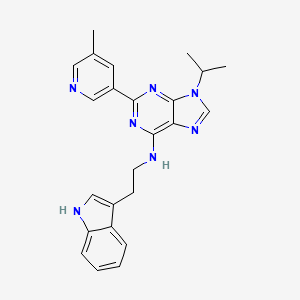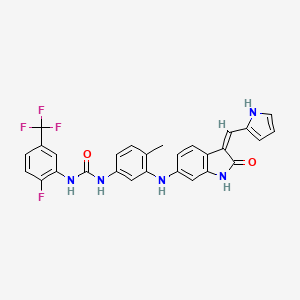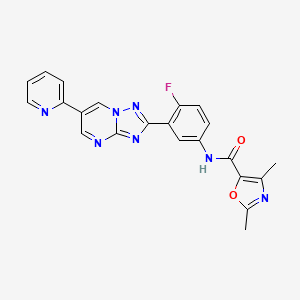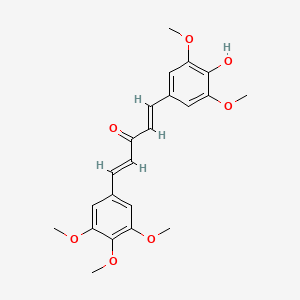![molecular formula C20H34N6O2 B607784 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one CAS No. 1207629-49-9](/img/structure/B607784.png)
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Overview
Description
GSK2245035 is a novel small molecule that acts as a selective agonist for toll-like receptor 7 (TLR7). It is being developed as an immunomodulatory treatment for allergic airways disease. The compound aims to reduce type 2 helper T cell (Th2) responses and enhance type 1 helper T cell (Th1) and regulatory T cell (Treg) responses to aeroallergens through the local induction of type 1 interferons .
Scientific Research Applications
GSK2245035 has several scientific research applications, particularly in the fields of immunology and respiratory medicine. It is being investigated as an intranasal treatment for allergic airways disease, aiming to modulate the immune response to aeroallergens. The compound has shown promise in reducing Th2 cytokine levels and enhancing IL10 and IFNγ production in allergen-driven atopic peripheral blood mononuclear cell (PBMC) cultures. Additionally, it has been evaluated in preclinical and clinical studies for its potential to reduce allergen-induced bronchial reactivity in mild allergic asthma .
Mechanism of Action
GSK2245035 exerts its effects by selectively activating toll-like receptor 7 (TLR7). Upon activation, TLR7 stimulates the production of type 1 interferons, particularly interferon alpha (IFNα). This leads to a cascade of immune responses that enhance Th1 and Treg responses while reducing Th2 responses. The compound’s ability to modulate these immune pathways makes it a potential therapeutic agent for allergic airways disease and other conditions involving dysregulated immune responses .
Biochemical Analysis
Biochemical Properties
GSK2245035 has pEC50s of 9.3 and 6.5 for IFNα and TFNα respectively . It effectively suppresses allergen-induced Th2 cytokine production in human peripheral blood cell cultures . The compound interacts with the TLR7 receptor, which plays a crucial role in the innate immune response .
Cellular Effects
GSK2245035 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preferentially stimulating Type-1 interferon (IFN), which plays a critical role in immune response . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GSK2245035 involves its action as a TLR7 agonist . It binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in the production of Type-1 interferon (IFN) . This can lead to changes in gene expression and influence various cellular functions .
Temporal Effects in Laboratory Settings
It has been observed that GSK2245035 can cause dose-related increases in IFNα levels in serum .
Dosage Effects in Animal Models
In animal models, GSK2245035 has been shown to cause dose-related increases in IFNα levels in serum
Metabolic Pathways
Given its role as a TLR7 agonist, it is likely to be involved in pathways related to immune response .
Transport and Distribution
Given its role as a TLR7 agonist, it is likely to be transported to areas of the cell where the TLR7 receptor is located .
Subcellular Localization
Given its role as a TLR7 agonist, it is likely to be localized to areas of the cell where the TLR7 receptor is located .
Chemical Reactions Analysis
GSK2245035 undergoes various chemical reactions, primarily focusing on its role as a TLR7 agonist. The compound induces the production of interferon alpha (IFNα) and other cytokines such as interleukin 12 (IL12), interferon gamma (IFNγ), and interleukin 10 (IL10). These cytokines play a crucial role in modulating immune responses. The compound shows selectivity in inducing IFNα over tumor necrosis factor alpha (TNFα), which is important for its immunomodulatory effects .
Comparison with Similar Compounds
GSK2245035 is unique in its high potency and selectivity as a TLR7 agonist. Similar compounds include other TLR7 agonists that are being investigated for their immunomodulatory properties. GSK2245035 stands out due to its preferential induction of type 1 interferons and its potential for intranasal administration, which targets the airways directly. Other similar compounds may not have the same level of selectivity or may be administered through different routes .
List of Similar Compounds::- Imiquimod
- Resiquimod
- 852A
These compounds also act as TLR7 agonists but differ in their specific applications, potency, and routes of administration.
properties
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPVTVPXHNXOT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207629-49-9 | |
| Record name | GSK-2245035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2245035 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-2245035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)


![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)


![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
